5-(Chloromethyl)-3-(4-fluorobenzyl)-1,2,4-oxadiazole
Overview
Description
4-Fluorobenzyl chloride is a chemical compound with the molecular formula C7H6ClF . It is a clear, colorless to pale yellow liquid .
Molecular Structure Analysis
The molecular structure of 4-Fluorobenzyl chloride consists of a benzene ring with a fluorine atom and a chloromethyl group attached . The InChI Key is IZXWCDITFDNEBY-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
4-Fluorobenzyl chloride has a refractive index of 1.5115-1.5145 at 20°C . It has a density of 1.2070g/mL . Its boiling point is 181°C, and it has a flash point of 72°C .Scientific Research Applications
α-Glucosidase Inhibition and Antimicrobial Activity
5-(Chloromethyl)-3-(4-fluorobenzyl)-1,2,4-oxadiazole derivatives have been studied for their α-glucosidase inhibitory, antimicrobial, and antioxidant activities. Specifically, these derivatives showed notable ABTS scavenging activities and were effective against both Gram-positive and Gram-negative bacteria, with some compounds being more potent than acarbose, a standard drug in inhibiting α-glucosidase (Menteşe, Ülker, & Kahveci, 2015).
Receptor Affinity in Benzodiazepine Analogues
Oxadiazole derivatives, including those with the 5-(chloromethyl)-3-(4-fluorobenzyl) group, have been synthesized as benzodiazepine analogues. These compounds demonstrated binding affinity to the GABAA/benzodiazepine receptor complex and affected seizure thresholds in studies, indicating potential applications in neuropharmacology (Mashayekh et al., 2014).
Insecticidal Activity
Some 1,3,4-oxadiazole derivatives containing the phenoxyfluorophenyl group have been synthesized and tested for insecticidal activity against crop pests. These compounds, including those with the 5-(chloromethyl)-3-(4-fluorobenzyl) structure, have manifested low insecticidal activity, indicating potential use in pest management (Mohan, Vishalakshi, Bhat, Rao, & Kendappa, 2004).
Antimicrobial and Antileishmanial Activity
The synthesis of 1,3,4-oxadiazole derivatives, including the 5-(4-bromobenzyl) variant, revealed significant antimicrobial activities against different bacterial species and high antileishmanial activity. This suggests a potential application in treating bacterial infections and Leishmaniasis (Ustabaş, Süleymanoğlu, Ünver, & Direkel, 2020).
Anticancer Potential
Novel amine derivatives of 5-(chloromethyl)-3-(4-fluorobenzyl)-1,2,4-oxadiazole have been synthesized and screened for anticancer activity against human cancer cell lines. Some compounds exhibited significant cytotoxic effects, suggesting their potential as anticancer agents (Vinayak, Sudha, & Lalita, 2017).
Multifunctional Synthon in Organic Synthesis
3-Amino-4-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]furazan, related to the 5-(chloromethyl)-3-(4-fluorobenzyl)-1,2,4-oxadiazole, acts as a multifunctional synthon for synthesizing various 1,2,5-oxadiazole derivatives. This compound's versatility in chemical reactions highlights its importance in organic synthesis (Stepanov, Dashko, & Stepanova, 2019).
Safety and Hazards
properties
IUPAC Name |
5-(chloromethyl)-3-[(4-fluorophenyl)methyl]-1,2,4-oxadiazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClFN2O/c11-6-10-13-9(14-15-10)5-7-1-3-8(12)4-2-7/h1-4H,5-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
URRYAPDXDYWJLI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC2=NOC(=N2)CCl)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClFN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Chloromethyl)-3-[(4-fluorophenyl)methyl]-1,2,4-oxadiazole |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.